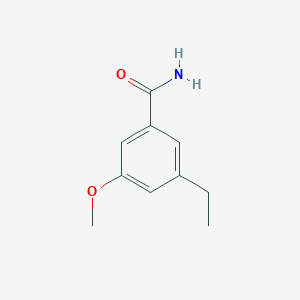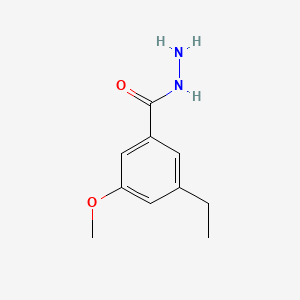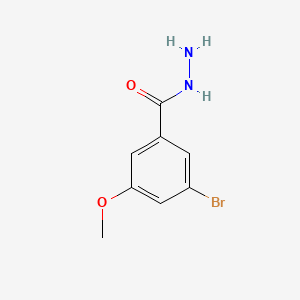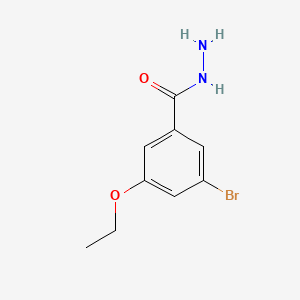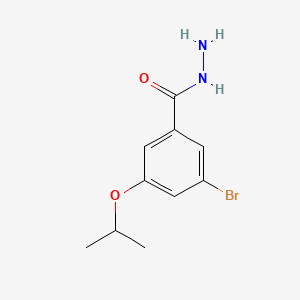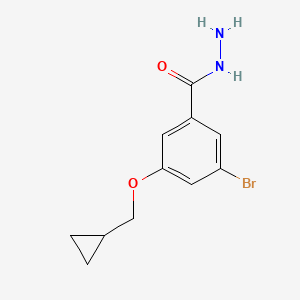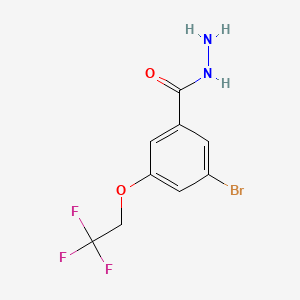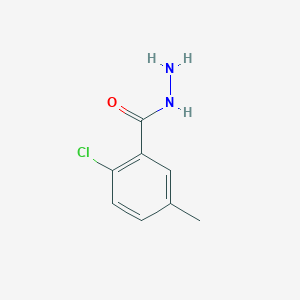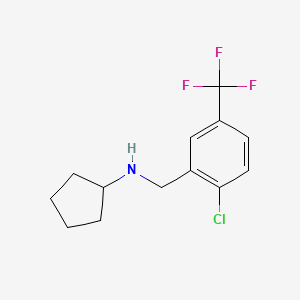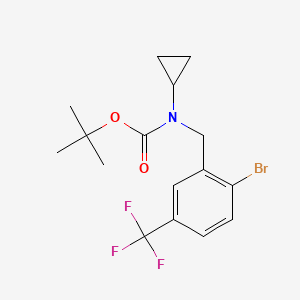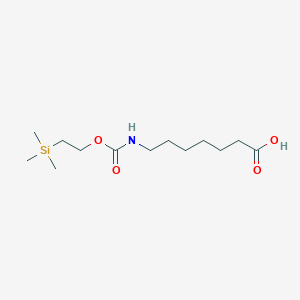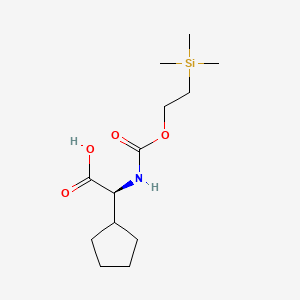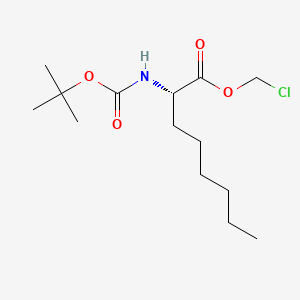
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate is a synthetic organic compound that features a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as an amino acid, is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Chloromethylation: The protected amino acid is then subjected to chloromethylation using reagents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) can be used in the presence of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in ethyl acetate (EtOAc) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
Aplicaciones Científicas De Investigación
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving amino acid derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate involves its reactivity towards nucleophiles and acids. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the Boc group provides temporary protection to the amino group, allowing selective reactions to occur. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or acids used in the reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a shorter carbon chain.
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)decanoate: Similar structure but with a longer carbon chain.
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)octanoate is unique due to its specific carbon chain length, which can influence its reactivity and the properties of the final products. The presence of the Boc protecting group also allows for selective reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26ClNO4/c1-5-6-7-8-9-11(12(17)19-10-15)16-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDWGLRZHQVMIJ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.81 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
